tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride
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Overview
Description
tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O2. It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
Preparation Methods
The synthesis of tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. For example, a common synthetic route includes the use of sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at low temperatures. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-carbamimidoylpiperidine-1-carboxylate dihydrochloride can be compared with other similar compounds, such as:
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a similar structure but differs in its functional groups and reactivity.
tert-Butyl ®-3-aminopiperidine-1-carboxylate: Another related compound with distinct properties and applications
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C11H23Cl2N3O2 |
---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |
InChI Key |
FAZAGUFLCYHIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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